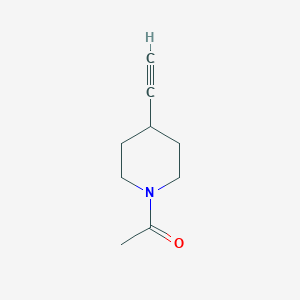
1-(4-Ethynylpiperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethynylpiperidin-1-yl)ethanone is an organic compound with the molecular formula C9H13NO It features a piperidine ring substituted with an ethynyl group and an ethanone moiety
Vorbereitungsmethoden
The synthesis of 1-(4-Ethynylpiperidin-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, which is then functionalized to introduce the ethynyl group.
Reaction Conditions: The ethynylation of piperidine can be achieved using reagents such as acetylene gas under controlled conditions. The reaction is often carried out in the presence of a base like sodium amide (NaNH2) to facilitate the formation of the ethynyl group.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. .
Analyse Chemischer Reaktionen
1-(4-Ethynylpiperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the ethynyl group under suitable conditions.
Common Reagents and Conditions: Typical reagents include bases (e.g., NaNH2), oxidizing agents (e.g., KMnO4), and reducing agents (e.g., NaBH4).
Wissenschaftliche Forschungsanwendungen
1-(4-Ethynylpiperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery efforts targeting specific biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various chemical processes
Wirkmechanismus
The mechanism of action of 1-(4-Ethynylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Pathways Involved: The exact pathways affected by this compound depend on its specific molecular interactions. .
Vergleich Mit ähnlichen Verbindungen
1-(4-Ethynylpiperidin-1-yl)ethanone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-Ethylpiperazin-1-yl)ethanone and 1-(pyridin-4-yl)ethan-1-one share structural similarities with this compound
Uniqueness: The presence of the ethynyl group in this compound distinguishes it from other piperidine derivatives
Eigenschaften
Molekularformel |
C9H13NO |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
1-(4-ethynylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C9H13NO/c1-3-9-4-6-10(7-5-9)8(2)11/h1,9H,4-7H2,2H3 |
InChI-Schlüssel |
PBMXIHNKFXZVGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCC(CC1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B15072373.png)
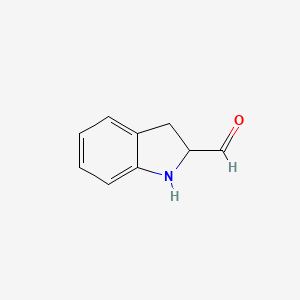
![(R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B15072385.png)
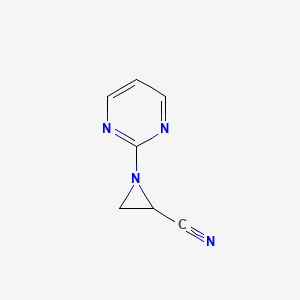
![5-Methyl-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B15072395.png)
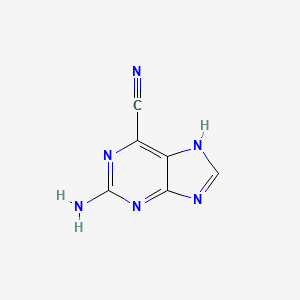
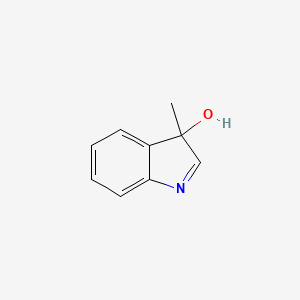
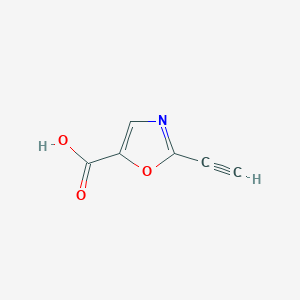
![1-[2-(Trimethylsilyl)ethyl]aziridine](/img/structure/B15072421.png)
![2-Ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B15072426.png)
![(R)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one](/img/structure/B15072436.png)
![7-Methoxy-1H-imidazo[4,5-C]pyridine](/img/structure/B15072441.png)

![Spiro[4.5]dec-9-EN-7-one](/img/structure/B15072465.png)
